3-(3-Oxocyclopentyl)propanoic acid
Overview
Description
“3-(3-Oxocyclopentyl)propanoic acid” is an organic compound with a wide range of applications in scientific research. It is functionally related to propionic acid .
Synthesis Analysis
The synthesis of “this compound” is not widely documented in the available literature. The compound has a molecular weight of 156.18 .Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H12O3/c9-7-3-1-6(5-7)2-4-8(10)11/h6H,1-5H2,(H,10,11)
. This indicates that the compound has a cyclopentyl group attached to a propanoic acid moiety. Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 51-53 degrees Celsius . It has a molecular weight of 156.18 .Scientific Research Applications
Nanoparticle-Based Solid-Phase Extraction
A study explored the use of decanoic acid-coated Fe3O4 nanoparticles for the extraction and determination of trace amounts of heavy metals in environmental water samples. This method simplifies the separation process by allowing magnetic nanoparticles carrying target metals to be easily separated from the solution, demonstrating the potential for environmental monitoring and remediation efforts (Faraji et al., 2010).
Biosynthesis of Platform Chemicals from CO2
Another significant application is the biosynthesis of 3-hydroxypropionic acid (3-HP) from CO2 using cyanobacteria, showcasing a sustainable route for producing valuable chemicals from greenhouse gases. This process leverages the natural CO2 fixation capability of cyanobacteria to produce 3-HP, a key platform chemical with wide applications, directly from sunlight and CO2 (Wang et al., 2016).
Fermentation for Propionic Acid Production
The fermentation process for producing propionic acid, a precursor to many chemicals, has been evaluated for industrial scalability. This research assesses the viability of using sugar fermentation to produce propionic acid, highlighting the method's potential for sustainable chemical production (Rodriguez et al., 2014).
Catalytic Oxidation Technologies
The development of transition-metal complexes for catalytic oxidation processes addresses the industrial relevance of such reactions. These processes are pivotal for producing essential compounds, demonstrating the role of catalytic systems in enhancing reaction efficiencies and sustainability (Brégeault, 2003).
Renewable Building Blocks for Materials Science
Research into using phloretic acid, a naturally occurring phenolic compound, as a renewable building block for polybenzoxazine, illustrates the move towards sustainable materials. This study highlights the potential of renewable resources to replace conventional petrochemicals in material synthesis, offering insights into the development of eco-friendly materials (Trejo-Machin et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-(3-oxocyclopentyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-6(5-7)2-4-8(10)11/h6H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUDYJVJGYXYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306553 | |
Record name | 3-(3-oxocyclopentyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34399-77-4 | |
Record name | 34399-77-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(3-oxocyclopentyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-oxocyclopentyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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